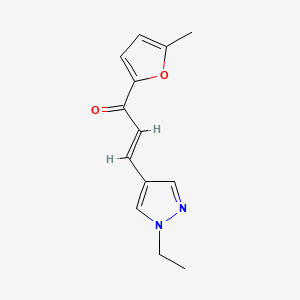

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

The compound “(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one” is a chalcone derivative featuring a pyrazole and furan moiety. Chalcones, characterized by an α,β-unsaturated ketone backbone, are widely studied for their structural versatility and biological relevance. This compound’s unique substitution pattern includes a 1-ethylpyrazole ring and a 5-methylfuran group, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

(E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-9-11(8-14-15)5-6-12(16)13-7-4-10(2)17-13/h4-9H,3H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMKEJCHSDEUHL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the aldehyde, leading to the formation of an enolate ion. This enolate ion then attacks the carbonyl carbon of the other aldehyde, resulting in the formation of the enone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the enone group can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohols or alkanes derived from the reduction of the enone group.

Substitution: Functionalized derivatives of the pyrazole and furan rings.

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, such as:

- Anticancer Activity : Many pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Pyrazole compounds are known to modulate inflammatory responses.

- Antimicrobial Effects : The presence of furan and pyrazole rings may enhance the antimicrobial activity of this compound.

Drug Development

The intricate structure of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one positions it as a candidate for drug development. The following applications have been noted:

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential to target specific cancer pathways, inhibiting tumor growth. |

| Anti-inflammatory Drugs | May reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial Agents | Could serve as a basis for new antibiotics or antifungal agents. |

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Techniques such as microwave-assisted synthesis and various coupling reactions may be employed to optimize yields.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects of related pyrazole compounds were evaluated. The findings demonstrated that these compounds could effectively reduce inflammation in animal models, highlighting the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrazole-Based Chalcones

Triazole-Based Chalcones

Furan-Substituted Chalcones

(E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (A21) ():

- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one (): Substituents: Dimethyl groups on both pyrazole and furan. Impact: Increased steric hindrance and hydrophobicity compared to non-methylated analogs .

Table 1: Comparative Data of Selected Chalcone Derivatives

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO$_2$): Enhance reactivity and bioactivity, as seen in leishmanicidal triazole-chalcones . Furan vs. Pyrazole: Furan rings contribute to π-conjugation, while pyrazole/triazole moieties introduce hydrogen-bonding capabilities, affecting intermolecular interactions .

Synthetic Methodologies :

- Claisen-Schmidt condensation is a common route for chalcone synthesis, with yields ranging from 69.8% () to 96.7% (), suggesting robust protocols for structural diversification .

Biological Activity

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound classified as an enone, notable for its unique structural features that include a pyrazole and a furan ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Structural Characteristics

The compound is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Furan Ring : A five-membered aromatic ring containing one oxygen atom, contributing to the compound's reactivity and interaction with biological targets.

The molecular formula of the compound is , and its IUPAC name is (E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

Studies have indicated that compounds with pyrazole and furan moieties often exhibit significant antimicrobial properties. The specific mechanisms may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in bacterial cell walls, similar to other pyrazole derivatives studied for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. For instance, docking studies have shown that structural analogs can effectively bind to cancer-related targets, leading to reduced tumor growth.

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound may also exhibit:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into their pharmacological profiles:

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with Biological Targets : The compound likely interacts with enzymes or receptors involved in critical biochemical pathways, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.